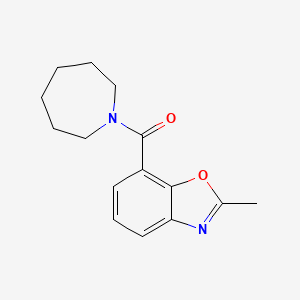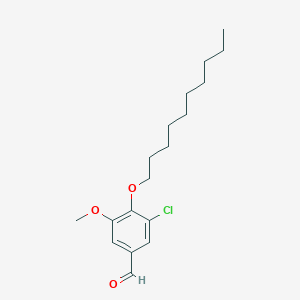
N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of Dichloro Substituents: Chlorination of the thiazole ring at the 3 and 5 positions can be achieved using reagents like phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2).
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The dichloro groups can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxylic acid
- N-benzyl-3,5-dichloro-1,2-thiazole-4-thiol
- N-benzyl-3,5-dichloro-1,2-thiazole-4-amine
Comparison:
- Uniqueness: The carboxamide group in N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide provides unique reactivity and potential for forming hydrogen bonds, enhancing its biological activity.
- Differences: The presence of different functional groups (carboxylic acid, thiol, amine) in similar compounds can lead to variations in their chemical reactivity and biological properties .
Properties
Molecular Formula |
C11H8Cl2N2OS |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-9-8(10(13)17-15-9)11(16)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,16) |
InChI Key |
LCBAITAXUBAEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(SN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11077420.png)
![1-(4-Fluorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}thiourea](/img/structure/B11077428.png)
![N-({2-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B11077431.png)

![1-cyclohexyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11077435.png)

![3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(3-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11077473.png)

![Methyl 1-acetyl-6'-amino-5'-cyano-2'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11077482.png)
![Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-](/img/structure/B11077496.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11077509.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11077510.png)
